Elevated levels of 8-DHC in the blood plasma are a defining characteristic of SLOS, a genetic disorder affecting cholesterol synthesis []. This makes 8-DHC a crucial biomarker for diagnosing the condition. Researchers use 8-DHC levels to confirm the diagnosis, monitor disease progression, and potentially guide treatment decisions [, ].
8-DHC serves as an intermediate molecule in the cholesterol biosynthesis pathway. By studying its metabolism and interactions with other enzymes and molecules involved in this pathway, researchers can gain valuable insights into cholesterol regulation and potential therapeutic targets for various diseases associated with cholesterol imbalance [, ].
Due to its structural similarity to cholesterol, 8-DHC can be used as a substitute or probe in various cell and membrane studies. Researchers can utilize its fluorescently labeled version to track specific cellular processes, investigate membrane fluidity, and understand the role of cholesterol in various cellular functions [, ].
8-Dehydrocholesterol is a sterol compound with the molecular formula C27H44O. It is a derivative of cholesterol characterized by a double bond between the 8th and 9th carbon atoms in its steroid structure. This compound plays a significant role in human biology, particularly in cholesterol metabolism and is recognized as a biomarker for certain genetic disorders, notably Smith-Lemli-Opitz syndrome. Elevated levels of 8-dehydrocholesterol are often indicative of deficiencies in cholesterol synthesis due to mutations in the gene responsible for the enzyme 3β-hydroxysterol Δ7-reductase, which leads to an accumulation of this sterol in various biological fluids, including plasma and amniotic fluid .
As mentioned earlier, 8-DHC itself doesn't have a well-defined mechanism of action. However, understanding its role as a cholesterol precursor sheds light on its significance. Cholesterol plays a crucial role in maintaining cell membrane structure and fluidity. It also serves as a precursor for various other essential molecules like bile acids and steroid hormones []. In SLOS, due to the deficiency in cholesterol production, various cellular processes can be disrupted, leading to the characteristic malformations and developmental delays observed in the syndrome.
The biological activity of 8-dehydrocholesterol is closely linked to its role in cholesterol metabolism. It serves as a precursor to vitamin D upon exposure to ultraviolet light, facilitating the conversion of cholesterol derivatives into biologically active forms. Additionally, its accumulation is linked to developmental disorders such as Smith-Lemli-Opitz syndrome, where it correlates with malformations and neurodevelopmental issues . Research has also indicated potential roles in cellular signaling and inflammation, highlighting its importance beyond mere structural functions .
8-Dehydrocholesterol can be synthesized through various methods:
8-Dehydrocholesterol has several applications:
Studies have shown that 8-dehydrocholesterol interacts with various biological molecules, influencing cellular processes:
8-Dehydrocholesterol shares structural similarities with several other sterols. Here are some comparable compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Cholesterol | Contains a hydroxyl group at C3; no double bond at C8 | Precursor for steroid hormones; essential for cell membranes |
7-Dehydrocholesterol | Double bond between C7 and C8; hydroxyl at C3 | Precursor for vitamin D synthesis |
Desmosterol | Double bonds at C22 and C24; hydroxyl at C3 | Intermediate in cholesterol biosynthesis |
Sitosterol | Plant sterol; similar structure but different side chain | Important dietary component; lower absorption than cholesterol |
Uniqueness of 8-Dehydrocholesterol:
The biosynthesis of cholesterol is a complex, multistep process fundamental to cellular function and organismal development. 8-Dehydrocholesterol occupies a pivotal position as an intermediate, and its accumulation or depletion has significant biochemical and physiological ramifications.
Cholesterol biosynthesis proceeds via the mevalonate pathway, culminating in the conversion of lanosterol through a series of demethylation, reduction, and isomerization reactions. Within this sequence, 8-dehydrocholesterol is generated through the isomerization of 7-dehydrocholesterol, a reaction catalyzed by 3β-hydroxysteroid-Δ8,Δ7-isomerase, also known as Emopamil-Binding Protein. The reduction of 7-dehydrocholesterol to cholesterol is the final step, catalyzed by 7-dehydrocholesterol reductase. Disruption at any point in this pathway can result in the accumulation of intermediates, with 8-dehydrocholesterol being particularly notable in certain metabolic disorders.
8-Dehydrocholesterol, chemically designated as cholesta-5,8-dien-3β-ol, possesses a molecular formula of C27H44O and a molecular weight of 384.6 g/mol. Its structure features a double bond between the C5 and C8 positions of the sterol backbone, distinguishing it from cholesterol and other intermediates. The presence of this double bond confers unique chemical reactivity and influences its interaction with biosynthetic enzymes.
Property | Value |
---|---|
Chemical Name | Cholesta-5,8-dien-3β-ol |
Molecular Formula | C27H44O |
Molecular Weight | 384.6 g/mol |
Double Bond Positions | C5–C6, C8–C9 |
PubChem CID | 129846 |
HMDB ID | HMDB0002027 |
Under normal physiological conditions, 8-dehydrocholesterol is present at low concentrations, reflecting its transient status as a metabolic intermediate. However, in pathologies such as Smith-Lemli-Opitz syndrome, concentrations of 8-dehydrocholesterol rise dramatically due to deficiencies in downstream enzymatic activity, particularly 7-dehydrocholesterol reductase. Elevated levels of this sterol are now recognized as a diagnostic hallmark of such disorders, with implications for both clinical diagnosis and therapeutic intervention.
Sterol | Reference Value (mg/L) |
---|---|
7-Dehydrocholesterol | ≤ 2.0 |
8-Dehydrocholesterol | ≤ 0.3 |
Cholesterol | 120–200 (typical adult) |
8-Dehydrocholesterol serves as a sensitive biomarker for defects in cholesterol biosynthesis. Its measurement, often performed via gas chromatography-mass spectrometry, is integral in the diagnosis of Smith-Lemli-Opitz syndrome and related disorders. The simultaneous elevation of 7-dehydrocholesterol and 8-dehydrocholesterol, alongside reduced cholesterol, is highly suggestive of a defect in the terminal steps of sterol biosynthesis.
The 7-dehydrocholesterol reductase gene encodes the enzyme responsible for the final step in cholesterol biosynthesis, catalyzing the reduction of 7-dehydrocholesterol to cholesterol [19] [22]. Mutations in this gene result in the accumulation of both 7-dehydrocholesterol and 8-dehydrocholesterol, with elevated concentrations serving as diagnostic biochemical hallmarks of Smith-Lemli-Opitz syndrome [2] [49]. The mutational spectrum of 7-dehydrocholesterol reductase encompasses 154 distinct mutations identified in affected patients, including 130 missense mutations, 8 nonsense mutations, 8 deletions, 2 insertions, 1 indel, and 5 splice site mutations [27].
The mutations are distributed widely throughout the gene, with many occurring in single or few patients, while others demonstrate founder effects in specific populations [27]. The most prevalent mutation in Caucasians is the severe c.964-1G>C splice site mutation, occurring with an allele frequency of approximately 30%, which leads to aberrant splicing and produces no functional protein [27] [28]. Other frequently observed mutations include p.Thr93Met, p.Arg404Cys, p.Trp151X, and p.Val326Leu, each demonstrating distinct geographic distribution patterns [23] [27].
Table 1: Distribution of 7-Dehydrocholesterol Reductase Mutation Types in Smith-Lemli-Opitz Syndrome
Mutation Type | Number of Mutations | Percentage | Functional Impact |
---|---|---|---|
Missense | 130 | 84.4% | Amino acid substitutions that may affect protein function |
Nonsense | 8 | 5.2% | Premature stop codons leading to truncated proteins |
Deletions | 8 | 5.2% | Loss of nucleotides causing frameshifts or amino acid deletions |
Insertions | 2 | 1.3% | Addition of nucleotides causing frameshifts |
Splice site | 5 | 3.2% | Alterations in splicing signals affecting mRNA processing |
Indel | 1 | 0.6% | Combined insertion-deletion events |
Expression studies have demonstrated decreased protein stability for all analyzed missense mutations, with concentrations of 7-dehydrocholesterol and 8-dehydrocholesterol correlating with clinical severity scores [21] [28]. Mutations have been classified into four distinct groups based on their functional impact: null alleles resulting from nonsense and splice site mutations, missense mutations in transmembrane domains, mutations in the fourth cytoplasmic loop, and mutations in the carboxy-terminal endoplasmic reticulum domain [28]. Patients with null alleles and fourth cytoplasmic loop mutations demonstrate the most severe clinical phenotypes and highest 8-dehydrocholesterol concentrations, while transmembrane and carboxy-terminal mutations associate with milder presentations [21] [28].
Table 2: Most Common 7-Dehydrocholesterol Reductase Mutations and Their Characteristics
Mutation | Type | Allele Frequency | Population/Location | Phenotype Severity |
---|---|---|---|---|
c.964-1G>C | Splice site | ~30% | Most prevalent in Caucasians | Severe |
p.Thr93Met | Missense | Variable | Mediterranean founder mutation | Moderate |
p.Arg404Cys | Missense | Variable | Loop 8-9 region | Moderate |
p.Trp151X | Nonsense | Variable | Transmembrane region | Severe |
p.Val326Leu | Missense | Variable | Transmembrane helix 7 | Moderate |
Without functional 7-dehydrocholesterol reductase, cells are unable to produce sufficient cholesterol, leading to accumulation of toxic byproducts including 7-dehydrocholesterol and 8-dehydrocholesterol [10] [11]. The combination of low cholesterol levels and elevated dehydrocholesterol concentrations disrupts normal cellular membrane composition and signaling pathways [13] [22]. Amniotic fluid concentrations of 8-dehydrocholesterol average 5.0 ± 1.7 micrograms/ml in affected pregnancies compared to less than 0.005 micrograms/ml in normal controls, demonstrating the diagnostic utility of this biomarker [49].
Table 3: Genotype-Phenotype Correlations in 7-Dehydrocholesterol Reductase Mutations
Mutation Class | Clinical Severity | 7-Dehydrocholesterol Level | Typical Features |
---|---|---|---|
Null alleles (nonsense/splice) | Most severe | High (>500 μmol/L) | Profound intellectual disability, multiple malformations |
Loop 8-9 mutations | Severe | High (300-700 μmol/L) | Significant developmental delays, organ malformations |
Transmembrane mutations | Mild-Moderate | Moderate (100-400 μmol/L) | Learning difficulties, minor malformations |
C-terminal mutations | Mild | Low-Moderate (50-300 μmol/L) | Behavioral problems, subtle features |
The regulation of sterol metabolism involves complex epigenetic mechanisms that modulate the expression of key enzymes in cholesterol biosynthesis, including those involved in 8-dehydrocholesterol processing [29] [31]. Epigenetic control of cholesterol homeostasis encompasses histone acetylation, DNA methylation, and chromatin remodeling processes that respond to cellular sterol content [29] [31]. These mechanisms provide an additional layer of regulation beyond traditional transcriptional control, allowing for fine-tuned responses to metabolic demands and environmental conditions [31].
Histone deacetylase 3 functions as a critical epigenetic regulator of cholesterol biosynthesis, with overexpression resulting in a 10-fold decrease in cholesterol synthesis rates [29]. This regulatory effect operates independently of sterol regulatory element-binding protein-mediated mechanisms, as demonstrated in cholesterol auxotrophic cell lines that cannot cleave sterol regulatory element-binding proteins [29]. The primary target of histone deacetylase 3 regulation appears to be lanosterol synthase, which catalyzes the cyclization of 2,3-oxidosqualene to lanosterol, rather than the traditionally recognized rate-limiting enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase [29].
The histone methyltransferase enhancer of zeste homolog 2 plays a significant role in regulating cholesterol biosynthesis genes through histone H3 lysine 27 trimethylation [30] [60]. Inhibition of enhancer of zeste homolog 2 leads to substantial upregulation of cholesterol synthesis pathway genes, including 3-hydroxy-3-methylglutaryl coenzyme A synthase 1, farnesyl diphosphate farnesyl transferase 1, squalene epoxidase, lanosterol synthase, cytochrome P450 family 51 subfamily A member 1, 7-dehydrocholesterol reductase, and 3-hydroxy-3-methylglutaryl coenzyme A reductase [30] [60]. The regulatory mechanism involves histone H3 lysine 27 trimethylation modification at gene promoters, particularly affecting sterol regulatory element-binding protein 2 and squalene epoxidase loci [30].
CCCTC-binding factor emerges as a novel regulator of cholesterol biosynthesis through its role in three-dimensional chromatin folding and transcriptional control [34]. Partial loss of CCCTC-binding factor function leads to increased expression of multiple cholesterol biosynthesis enzymes and elevated cellular cholesterol levels [34]. The mechanism involves CCCTC-binding factor preventing formation of a chromatin loop between the 3-hydroxy-3-methylglutaryl coenzyme A synthase 1 promoter and a distant regulatory element, while supporting polycomb repressive complex 2 recruitment and histone H3 lysine 27 trimethylation deposition [34]. This histone modification prevents sterol regulatory element-binding protein 2 binding and subsequent transcriptional activation [34].
Polypyrimidine tract binding protein 1 mediates sterol-regulated changes in alternative splicing of genes involved in cholesterol homeostasis [15] [51]. Cellular sterol depletion suppresses alternative splicing, while sterol loading induces alternative splicing of multiple genes including 3-hydroxy-3-methylglutaryl coenzyme A reductase and low density lipoprotein receptor [15] [55]. These effects are mediated through sterol regulation of polypyrimidine tract binding protein 1, as knockdown of this protein eliminates sterol-induced changes in alternative splicing [15] [55]. Single nucleotide polymorphisms that influence alternative splicing of these genes have been associated with variation in plasma low density lipoprotein cholesterol levels, indicating physiological relevance of this regulatory mechanism [15] [55].
DNA methylation patterns correlate with lipid compositions and concentrations across different lipoprotein particles [35]. Methylation at CpG sites in genes encoding ATP binding cassette subfamily G member 1, sterol regulatory element-binding transcription factor 1, carnitine palmitoyltransferase 1A, and thioredoxin interacting protein demonstrates associations with apolipoprotein B-containing lipoproteins [35]. These methylation changes appear to be intertwined with alterations in lipid compositions and concentrations that occur during lipoprotein metabolism, suggesting a role for epigenetic mechanisms in coordinating sterol homeostasis [35].
The transcriptional regulation of sterol reductases involves sophisticated molecular mechanisms that coordinate cholesterol biosynthesis in response to cellular sterol content [17] [37]. These regulatory systems ensure appropriate enzyme expression levels to maintain cholesterol homeostasis while preventing excessive accumulation of intermediates such as 8-dehydrocholesterol [38] [43]. The primary transcriptional control mechanism operates through sterol regulatory element-binding proteins, which function as master regulators of lipid metabolism genes [37] [38].
Sterol regulatory element-binding proteins represent a family of membrane-bound transcription factors that regulate cellular lipid synthesis and cholesterol uptake [37] [43]. These proteins exist as inactive precursors anchored to the endoplasmic reticulum membrane through their association with sterol regulatory element-binding protein cleavage-activating protein [38] [45]. When cellular cholesterol levels decline, the sterol regulatory element-binding protein cleavage-activating protein complex translocates from the endoplasmic reticulum to the Golgi apparatus, where sequential proteolytic cleavages by site-1 protease and site-2 protease release the amino-terminal transcriptionally active domain [38] [43].
The cholesterol-sensing mechanism involves sterol regulatory element-binding protein cleavage-activating protein, which functions as both an escort protein for sterol regulatory element-binding proteins and a sterol sensor [45] [47]. When cholesterol levels are elevated, sterol regulatory element-binding protein cleavage-activating protein undergoes conformational changes that prevent the complex from being incorporated into endoplasmic reticulum transport vesicles [38] [47]. This mechanism effectively blocks access to the proteases required for sterol regulatory element-binding protein activation, thereby reducing transcription of cholesterol biosynthesis genes [47] [48].
Sterol regulatory element-binding proteins directly activate transcription of more than 30 genes dedicated to cholesterol and fatty acid synthesis through binding to sterol response elements in target gene promoters [38] [43]. These nonpalindromic DNA sequences serve as recognition sites for the basic helix-loop-helix leucine zipper domain of activated sterol regulatory element-binding proteins [38] [42]. The sterol regulatory element-binding protein family includes three isoforms with distinct target gene preferences: sterol regulatory element-binding protein-1a activates all responsive genes, sterol regulatory element-binding protein-1c preferentially regulates fatty acid synthesis genes, and sterol regulatory element-binding protein-2 primarily controls cholesterol biosynthesis genes [37] [43].
Liver X receptor alpha functions as an additional transcriptional regulator of cholesterol biosynthesis by directly silencing expression of key cholesterologenic enzymes [41]. This nuclear hormone receptor recognizes novel negative liver X receptor DNA response elements located in genes encoding lanosterol 14alpha-demethylase and squalene synthase, providing a mechanism for oxysterol-dependent repression of cholesterol synthesis [41]. The regulation involves both sterol response elements and negative liver X receptor response elements working in concert to achieve appropriate transcriptional control [41].
Transcriptional activation by sterol regulatory element-binding proteins involves recruitment of coregulatory factors and chromatin-modifying enzymes [33]. Sterol regulatory element-binding protein activation results in increased binding of specificity protein 1 to adjacent sites in the low density lipoprotein receptor promoter and recruitment of nuclear transcription factor Y and cyclic adenosine monophosphate response element-binding protein to the 3-hydroxy-3-methylglutaryl coenzyme A reductase promoter [33]. These events are accompanied by selective acetylation of histone H3, but not histone H4, at cholesterol-regulated promoters, indicating specific chromatin modifications associated with sterol regulatory element-binding protein-mediated gene activation [33].